molecular formula C17H15ClO4 B563000 Fenofibric-d6 Acid CAS No. 1092484-69-9

Fenofibric-d6 Acid

Cat. No.: B563000
CAS No.: 1092484-69-9
M. Wt: 324.79
InChI Key: MQOBSOSZFYZQOK-WFGJKAKNSA-N
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Description

Fenofibric-d6 Acid is a deuterated form of fenofibric acid, which is the active metabolite of fenofibrate, a lipid-regulating agentFenofibrate is widely used to reduce elevated levels of cholesterol and triglycerides in the blood, thereby helping to prevent cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Fenofibric-d6 Acid, like its parent compound Fenofibric Acid, is a peroxisome proliferator-activated receptor alpha (PPARα) activator . It interacts with PPARα, PPARγ, and PPARδ, with EC50 values of 22.4 µM, 1.47 µM, and 1.06 µM respectively . This compound also inhibits the activity of COX-2 enzyme, with an IC50 value of 48 nM .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to improve the survival of retinal endothelial and pigment epithelial cells under diabetic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PPARα, leading to the activation of this receptor . This activation alters lipid, glucose, and amino acid homeostasis, leading to decreased levels of low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have temporal effects on cellular function . For instance, a decrease in Cmax and AUC0-72 (3.63- and 1.85-fold, respectively) were observed for Lipanthyl™ MC under fasting conditions with more variable inter-subject measurements comparing to the fed state .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, where it has been shown to have a potent cholesterol-lowering effect

Metabolic Pathways

This compound is involved in several metabolic pathways. It enhances the biosynthesis of unsaturated fatty acids, glycerophospholipid metabolism, and pyrimidine metabolism, while reducing glyoxylate and dicarboxylate metabolism, tyrosine metabolism, tryptophan metabolism, and nonribosomal peptide structures .

Transport and Distribution

This compound is absorbed from the gastrointestinal tract and is principally hydrolyzed by the CYP3A4 isozyme to its active and major metabolite, Fenofibric Acid . The absorption rate is significantly affected by the fat content of ingested food .

Subcellular Localization

Given its role as a PPARα activator, it is likely that it localizes to the nucleus where it can exert its effects on gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fenofibric-d6 Acid involves the incorporation of deuterium atoms into the fenofibric acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps typically involve the formation of the phenoxy group and the subsequent introduction of the deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions, purification through chromatography, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Fenofibric-d6 Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to fenofibric acid derivatives.

    Reduction: Formation of reduced forms of fenofibric acid.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of fenofibric acid, which may have different pharmacological properties .

Scientific Research Applications

Fenofibric-d6 Acid has several scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of fenofibric acid in biological samples.

    Biology: Studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

    Medicine: Investigated for its therapeutic potential in reducing cholesterol and triglyceride levels.

    Industry: Utilized in the development of new lipid-regulating drugs and formulations.

Comparison with Similar Compounds

    Fenofibrate: The parent compound of fenofibric acid, used for similar therapeutic purposes.

    Gemfibrozil: Another fibrate used to reduce triglyceride levels.

    Clofibrate: An older fibrate with similar lipid-lowering effects.

Uniqueness: Fenofibric-d6 Acid is unique due to the presence of deuterium atoms, which can provide advantages in pharmacokinetic studies by allowing for more precise tracking and quantification in biological systems. This makes it a valuable tool in research and drug development .

Properties

IUPAC Name

2-[4-(4-chlorobenzoyl)phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO4/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11/h3-10H,1-2H3,(H,20,21)/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOBSOSZFYZQOK-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661972
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092484-69-9
Record name 2-[4-(4-Chlorobenzoyl)phenoxy]-2-(~2~H_3_)methyl(~2~H_3_)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-4′-hydroxybezophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with 1N hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
73%

Synthesis routes and methods II

Procedure details

Fenofibrate (350. g, 0.970 mol) was suspended in 2 L of isopropanol. A solution of NaOH (77.6 g NaOH, 1.94 mol, 2 eq) in 1.8 L of water was added and the mixture heated to reflux for 2.7 hours. The solution was cooled to approximately 4° C. A solution of hydrochloric acid (697.2 g of a 10.03% solution, 69.90 g of HCl, 1.917 mol, 2 eq) was added maintaining the temperature at less than 5° C., and the product crystallized from solution. The crystallization can be optionally seeded with Form I fenofibric acid after approximately 50% of the hydrochloric acid is added. The slurry was warmed to 20° C. and mixed for 0.8 hours. The product was filtered, rinsed with 600 mL of 2:1 water:isopropanol, and then rinsed with 300 mL of water. The product was dried in a vacuum oven at 40° C. with a nitrogen purge for 14 hours, and then dried at 60° C. for 24 hours. The dry weight was 300.6 g, or 97.2% yield. 1H NMR (400 MHz, CD3OD) δ 7.72 (m, 2H), 7.71 (m, 2H), 7.52 (m, 2H), 6.95 (m, 2H), 1.66 (s, 6H); Anal. Calcd. for C17H15ClO4: C, 64.06; H, 4.74; N, Cl, 11.12. Found: C, 63.94; H, 4.64; Cl, 11.13.
Quantity
0.97 mol
Type
reactant
Reaction Step One
Name
Quantity
77.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
69.9 g
Type
reactant
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Four
Yield
97.2%

Synthesis routes and methods III

Procedure details

A mixture of 4-chloro-4′-hydroxybenzophenone (116 g, 0.500 mole) and sodium hydroxide (120 g, 3.00 mole) in acetone (1 L) was heated to reflux for 2 hours. The heating was stopped and the heating source was removed. A mixture of chloroform (179 g, 1.50 mole) in acetone (300 mL) was added drop-wise. The reaction mixture was stirred overnight without heating. The mixture was heated to reflux for 8 hours and then allowed to cool to room temperature. The precipitate was removed by filtration and washed with acetone (100 mL). The filtrate was concentrated under reduced pressure to give a brown oil. Water (200 mL) was added to the brown oil and was acidified (to pH=1) with IN hydrochloric acid. The precipitate, which formed was filtered and dried under high vacuum. The remaining yellow solid (268 g) was recrystallized from toluene in 4 batches (400 mL toluene each). After filtration and drying under high vacuum, the experiment produced fenofibric acid (116 g, 73% yield) as a light yellow solid.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
179 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
73%
Customer
Q & A

Q1: What is the purpose of using Fenofibric-d6 Acid in this research?

A1: this compound serves as an internal standard in the ultra-performance liquid chromatography mass spectrometric (UPLC-MS/MS) method developed for quantifying fenofibric acid in human plasma [].

Q2: How does using this compound as an internal standard improve the accuracy of the analytical method?

A2: Internal standards like this compound are crucial for correcting variations during sample preparation and analysis. Since it's chemically similar to the analyte (fenofibric acid) but with a distinct mass difference, it's used to normalize the analyte signal. This minimizes errors caused by matrix effects, instrument fluctuations, and variations in injection volume, leading to more accurate and reliable quantification of fenofibric acid in plasma samples [].

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